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Fmoc-D-Lys-OAll.HCl

Cat. No.: B12823724
M. Wt: 444.9 g/mol
InChI Key: IBCYYPRTIQUQJP-UHFFFAOYSA-N
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Description

Significance of Protected D-Amino Acid Derivatives in Advanced Peptide Chemistry

While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of their D-isomers into synthetic peptides offers significant advantages. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. lifetein.comrsc.org This increased resistance translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. lifetein.com

Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as β-turns, and can increase the structural rigidity of the peptide. lifetein.comrsc.org This conformational constraint can lead to improved binding affinity and selectivity for biological targets. lifetein.com Protected D-amino acid derivatives, such as Fmoc-D-Lys-OAll.HCl, are therefore crucial for creating novel peptide-based drugs, diagnostic agents, and biomaterials with tailored properties. rsc.orgnih.govbenthamdirect.com

Structural Features and Functional Role of Fmoc and Allyl Ester Moieties in this compound

The utility of this compound stems from the distinct properties of its two main protecting groups: the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal allyl ester (OAll).

The Fmoc group is a base-labile protecting group for the α-amino functionality of the amino acid. It is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantages include:

Stability: The Fmoc group is stable under the acidic conditions often used to remove other types of protecting groups.

Mild Removal: It is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), which does not affect most other protecting groups or the linkage of the peptide to the solid support.

Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step.

The Allyl ester (OAll) protects the carboxylic acid group at the C-terminus. Allyl-based protecting groups are valued for their unique cleavage conditions, which add another layer of selectivity to peptide synthesis. The allyl ester is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for cleaving many side-chain protecting groups (like Boc). thaiscience.infosigmaaldrich.compeptide.com It is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. peptide.comgoogle.com This specific removal process prevents the formation of reactive carbocations that can cause side reactions. google.com

Orthogonal Protection Strategies in the Context of Lysine (B10760008) Derivatives

Orthogonal protection is a fundamental concept in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. peptide.com In peptide synthesis, this strategy is essential for creating modified peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications.

This compound is a component of a multi-level orthogonal protection scheme. In a typical Fmoc-based solid-phase synthesis, a trifecta of orthogonal protecting groups can be employed:

Temporary N-α-amino protection: The Fmoc group is removed at each step of peptide chain elongation.

Permanent side-chain protection: The reactive side chain of lysine (the ε-amino group) would be protected by an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group.

C-terminal protection: The allyl ester (OAll) group provides orthogonal protection for the C-terminus.

This setup allows for remarkable synthetic flexibility. For instance, a chemist can assemble a linear peptide on a solid support using the standard Fmoc strategy. Then, before cleaving the peptide from the resin and removing the side-chain protecting groups, the C-terminal allyl ester can be selectively removed. This would free the C-terminal carboxyl group for an on-resin cyclization reaction, forming a lactam bridge with a deprotected side-chain amine of another amino acid in the sequence. The allyloxycarbonyl (Alloc) group, which is also removed by palladium(0), is frequently used for the orthogonal protection of lysine side chains to achieve such modifications. thaiscience.infonih.govkohan.com.tw

The combination of the base-labile Fmoc group, the acid-labile Boc group (on the side chain), and the palladium-labile allyl ester group constitutes a powerful orthogonal system, enabling the precise and controlled synthesis of highly complex and modified peptide structures. google.comnih.gov

Compound Names Table

Abbreviation/NameFull Chemical Name
This compoundNα-(9-Fluorenylmethyloxycarbonyl)-D-lysine allyl ester hydrochloride
Fmoc9-Fluorenylmethyloxycarbonyl
OAllAllyl ester
HClHydrochloride
SPPSSolid-Phase Peptide Synthesis
DMFDimethylformamide
Boctert-butyloxycarbonyl
AllocAllyloxycarbonyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O4 B12823724 Fmoc-D-Lys-OAll.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

prop-2-enyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H

InChI Key

IBCYYPRTIQUQJP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Synthetic Methodologies and Integration of Fmoc D Lys Oall.hcl in Peptide Assembly

General Synthesis Strategies for Fmoc-D-Lys-OAll.HCl

The synthesis of this compound involves a multi-step process requiring precise control of protecting group chemistry to ensure selective modification at the desired positions. While specific, detailed protocols for this exact compound are proprietary, the general strategy can be inferred from standard methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

This compound is primarily utilized within the Fmoc/tBu solid-phase peptide synthesis (SPPS) framework. altabioscience.com The allyl ester and the Fmoc group are orthogonal to the tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups, which are cleaved by acid (e.g., trifluoroacetic acid, TFA), and the Fmoc group, which is removed by a base (e.g., piperidine). iris-biotech.degoogle.com The allyl group's stability to both acidic and basic conditions allows for its selective removal at a desired stage using a palladium(0) catalyst. thaiscience.infomerckmillipore.com This orthogonality is fundamental to its application in complex peptide synthesis. nih.gov

Table 1: Orthogonal Protecting Groups in Fmoc SPPS

Protecting GroupFunction ProtectedCleavage ConditionStability
Fmoc α-Amino group20% Piperidine (B6355638) in DMFStable to acid and Pd(0)
tBu, Boc, Trt Side-chain functions95% Trifluoroacetic Acid (TFA)Stable to base and Pd(0)
Allyl (All/Alloc) Carboxyl or Amino groupsPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acid and base

In the synthesis of linear peptides, the primary role of this compound is not typically as the C-terminal anchor to the solid support, as the allyl ester linkage is not as robust as standard resin linkers. Instead, it is incorporated within a sequence where the ε-amino group is intended for subsequent modification or where the C-terminal allyl ester is a precursor for a post-synthetic solution-phase reaction after cleavage from the resin. biosynth.com More commonly, a peptide chain is assembled on a resin, and an amino acid with its C-terminus protected as an allyl ester is used as a strategic building block for later-stage modifications, such as on-resin cyclization. peptide.com

Branched peptides can be synthesized using an orthogonal protecting group strategy, and this compound is a suitable building block for this purpose. acs.orgresearchgate.net The synthesis of a branched peptide involves the assembly of a primary peptide backbone, followed by the selective deprotection of a side-chain functional group to initiate the growth of a second peptide chain.

With this compound, the ε-amino group is unprotected. This allows it to serve as a branching point. After the incorporation of this compound into a growing peptide chain via its α-amino group, the free ε-amino group is available for acylation. A second peptide chain can then be assembled on this side chain. This approach is facilitated by the stability of the allyl ester at the C-terminus, which remains intact during the synthesis of both the primary and secondary peptide chains. google.com Alternative strategies often use lysine (B10760008) derivatives where the side chain is protected by a group orthogonal to both Fmoc and tBu, such as Mtt or Dde, which is removed on-resin to expose the amine for branching. creative-peptides.com

A significant application of derivatives bearing allyl-based protection is the synthesis of cyclic peptides. researchgate.netnih.gov On-resin cyclization is often preferred over solution-phase methods as it minimizes intermolecular side reactions and oligomerization by utilizing the pseudo-dilution effect of the solid support. peptide.comnih.gov

The general workflow for on-resin head-to-tail cyclization using a C-terminal allyl ester is as follows:

Linear Peptide Synthesis : The linear peptide precursor is synthesized on a solid support. The C-terminal amino acid is attached to the resin via its side chain, leaving its α-carboxyl group protected as an allyl ester. peptide.com

Allyl Deprotection : Once the linear sequence is complete, the resin-bound peptide is treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) to remove the allyl ester and expose the C-terminal carboxyl group. researchgate.netscilit.com Microwave-assisted deprotection can accelerate this step. nih.gov

N-terminal Deprotection : The N-terminal Fmoc group is removed using a standard piperidine solution.

On-Resin Cyclization : With both the N-terminal amine and the C-terminal carboxyl groups now free, a standard peptide coupling reagent (e.g., PyBOP, HOBt, DIPEA) is added to facilitate the intramolecular amide bond formation. peptide.com

Cleavage : The final cyclic peptide is cleaved from the resin, and concomitant removal of side-chain protecting groups is achieved using a TFA cocktail. peptide.com

Table 2: Common Reagents for On-Resin Allyl Deprotection

ReagentRoleTypical ConditionsReference
Pd(PPh₃)₄ Palladium(0) CatalystProvides the active catalytic species for allyl transfer. researchgate.netmerckmillipore.com
PhSiH₃ (Phenylsilane) Allyl ScavengerTraps the cleaved allyl group, preventing side reactions. researchgate.netscilit.com
DCM or THF SolventAnhydrous solvent for the deprotection reaction. researchgate.netpeptide.com
NMM (N-Methylmorpholine) BaseOften included in the deprotection cocktail. merckmillipore.com

Solution-Phase Peptide Synthesis Approaches Employing this compound

While less common than SPPS for long peptides, solution-phase synthesis is still relevant, particularly for the production of shorter peptides or peptide fragments on a large scale. In this context, this compound serves as a dually protected building block. biosynth.com

In a typical solution-phase strategy, the Fmoc group provides temporary protection of the α-amino group, while the allyl ester serves as a semi-permanent protecting group for the α-carboxyl group. The synthesis would proceed by deprotecting the Fmoc group with a mild base to allow coupling with the activated carboxyl group of another protected amino acid. The allyl ester at the C-terminus remains intact during these steps. Once the desired peptide fragment is assembled, the allyl ester can be selectively removed using palladium(0) catalysis to reveal the C-terminal carboxylic acid, which can then be activated for coupling to another peptide fragment. The free ε-amino group on the lysine residue could also be utilized for fragment condensation or derivatization at any stage, provided other reactive functionalities are appropriately protected.

Advanced Protecting Group Chemistry in Fmoc D Lys Oall.hcl Mediated Reactions

Selective Deprotection Mechanisms of the Fmoc Group in Fmoc-D-Lys-OAll.HCl Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with mild bases. researchgate.netchempep.com This characteristic allows for the use of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, for side-chain protection. researchgate.net The deprotection mechanism is a two-step process initiated by a base, typically a secondary amine. researchgate.netnih.gov The base abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system, leading to a β-elimination reaction that releases the highly reactive dibenzofulvene (DBF) intermediate. researchgate.netnih.gov This intermediate is immediately trapped by the secondary amine to form a stable adduct, which drives the deprotection reaction to completion. researchgate.netnih.gov

Piperidine (B6355638), typically at a concentration of 20% in N,N-dimethylformamide (DMF), is the most widely used reagent for Fmoc removal. researchgate.netiris-biotech.de However, alternative bases have been explored to optimize deprotection efficiency and minimize side reactions. scielo.org.mxresearchgate.net Studies have compared the kinetics of piperidine with other reagents like piperazine (B1678402) and 4-methylpiperidine. For sterically unhindered amino acids like leucine, deprotection is generally efficient with any of these bases, reaching approximately 80% completion within 3 minutes. nih.gov However, for more sterically hindered residues like arginine, a minimum of 10 minutes is often required for complete deprotection. nih.gov More potent base systems, such as a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), have been shown to accelerate the Fmoc-removal kinetics significantly compared to the standard 20% piperidine/DMF protocol. nih.gov

Table 1: Comparison of Common Reagents for Fmoc Deprotection
ReagentTypical Concentration & SolventRelative EfficiencyKey Considerations
Piperidine20% in DMFStandard, highly effective. scielo.org.mxCan promote side reactions like aspartimide and diketopiperazine formation. researchgate.netnih.gov
Piperazine5-6% in DMF or NMPSlightly less efficient than piperidine at short reaction times, but effective. nih.govresearchgate.netCauses less racemization and aspartimide formation compared to piperidine. researchgate.net
4-Methylpiperidine20% in DMFReported to have slightly faster reaction rates than piperidine. scielo.org.mxAn efficient alternative to piperidine.
DBU/Piperazine2% DBU / 5% Piperazine in NMPAccelerated kinetics compared to 20% piperidine/DMF. nih.govHighly effective at suppressing diketopiperazine formation. nih.gov

The basic conditions required for Fmoc removal can unfortunately catalyze several undesirable side reactions that compromise peptide purity and yield.

Aspartimide Formation: This is a significant issue for sequences containing aspartic acid, particularly when followed by residues like glycine (B1666218) or asparagine. iris-biotech.de The peptide backbone nitrogen can attack the side-chain ester, forming a cyclic imide. chempep.comiris-biotech.de This process is often accompanied by epimerization. chempep.com Minimization strategies include the use of bulkier side-chain protecting groups for aspartate or the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution. researchgate.netiris-biotech.de The use of piperazine containing 0.1 M HOBt has been shown to be particularly effective. researchgate.net

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage of synthesis. chempep.com The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. chempep.com This is especially problematic for sequences ending in proline. chempep.com The choice of deprotection reagent is critical; for instance, a 2% DBU/5% piperazine/NMP solution can dramatically reduce DKP formation compared to standard piperidine/DMF. nih.gov

Intramolecular Fmoc Cleavage: In sequences containing lysine (B10760008) with a free ε-amino group, this primary amine can be sufficiently basic to cause the undesired removal of an Fmoc group elsewhere on the peptide. researchgate.net This highlights the importance of keeping the lysine side chain protected (e.g., with Boc) until all Fmoc-based chain elongation steps are complete.

Racemization: Base-catalyzed racemization can occur, particularly at the C-terminal residue. researchgate.net The choice of base can influence the extent of this side reaction, with piperazine generally being less prone to causing racemization than piperidine. researchgate.net

Table 2: Common Side Reactions in Fmoc Deprotection and Mitigation Strategies
Side ReactionDescriptionFavored byMinimization Strategy
Aspartimide FormationIntramolecular cyclization at Asp residues, leading to epimerization. chempep.comiris-biotech.deBase treatment; specific sequences (e.g., Asp-Gly). iris-biotech.deUse of bulky Asp side-chain protectors; addition of HOBt to deprotection reagent. researchgate.netiris-biotech.de
Diketopiperazine (DKP) FormationCyclization and cleavage of the N-terminal dipeptide from the resin. chempep.comDeprotection at the dipeptide stage, especially with C-terminal Pro. chempep.comUse of sterically hindered resins; use of optimized base cocktails (e.g., DBU/piperazine). chempep.comnih.gov
RacemizationLoss of stereochemical integrity, especially at the C-terminal amino acid. researchgate.netProlonged exposure to strong bases.Use of milder bases like piperazine; minimizing deprotection times. researchgate.net

Allyl Ester Deprotection Methodologies

The allyl (All) ester is a versatile protecting group for carboxylic acids due to its stability across a wide range of acidic and basic conditions. lookchem.com This stability makes it orthogonal to both the base-labile Fmoc group and acid-labile groups like Boc and tert-butyl ethers. nih.gov Its removal is achieved under very mild and specific conditions, typically involving a palladium(0) catalyst. organic-chemistry.orgnih.gov

The standard method for allyl ester cleavage involves a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. nih.gov Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly employed catalyst for this transformation. organic-chemistry.orgpeptide.com The reaction proceeds via the formation of a π-allyl-palladium complex, which is then attacked by a scavenger, releasing the free carboxylic acid.

A variety of scavengers and reaction conditions have been developed to optimize this process:

A common protocol involves suspending the peptide-resin in chloroform (B151607) (CHCl₃) with acetic acid, N-methylmorpholine (NMM) as the scavenger, and Pd(PPh₃)₄. peptide.com

Phenylsilane (B129415) has also been used effectively as a scavenger, and studies have shown that the palladium catalyst is surprisingly tolerant to atmospheric conditions, which can simplify the experimental setup. biotage.com

Milder, basic conditions have been developed using Pd(PPh₃)₄ with potassium carbonate (K₂CO₃) in methanol, achieving high yields. organic-chemistry.org

To address concerns about palladium contamination in the final product, newer methods utilizing recyclable catalysts, such as sulfur-modified gold-supported palladium (SAPd) nanoparticles, have been introduced. lookchem.com These systems are effective and result in very low levels of palladium leaching. lookchem.com

Table 3: Selected Protocols for Palladium-Catalyzed Allyl Ester Deprotection
CatalystScavenger(s)Solvent SystemKey Features
Pd(PPh₃)₄N-Methylmorpholine (NMM) / Acetic AcidCHCl₃Widely used standard protocol. peptide.com
Pd(PPh₃)₄PhenylsilaneDCMEffective at room temperature; catalyst shows tolerance to air. biotage.com
Pd(PPh₃)₄K₂CO₃MethanolMild, basic deprotection conditions with high yields. organic-chemistry.org
SAPd NanoparticlesFormic Acid / Et₃NCH₃CNRecyclable catalyst with very low metal leaching. lookchem.com

The true power of the allyl ester lies in its orthogonality with other common protecting groups used in peptide synthesis. nih.gov The mild, neutral conditions of palladium-catalyzed cleavage ensure that most other protecting groups remain intact.

Orthogonality with Fmoc/tBu Strategy: The allyl group is completely stable to the piperidine solutions used for Fmoc removal and the strong acids (e.g., TFA) used for Boc/tBu group removal and final cleavage from the resin. nih.govpeptide.com Conversely, the Pd(0)/scavenger system does not affect Fmoc, Boc, tBu, or benzyl (B1604629) (Bzl) protecting groups. nih.gov

Applications in Complex Peptide Synthesis: This orthogonality is exploited in numerous advanced synthetic strategies. For on-resin cyclization, a peptide can be synthesized with an N-terminal Fmoc group, acid-labile side-chain protectors, and a C-terminal allyl ester. nih.gov After chain assembly, the N-terminal Fmoc and C-terminal allyl groups can be selectively removed, allowing for head-to-tail cyclization while the side chains remain protected. Similarly, it enables the synthesis of protected peptide fragments on solid support, which can then be used in subsequent fragment condensation strategies. peptide.com

Comparative Analysis of Orthogonal Protecting Group Strategies for Lysine Side Chains

In the synthesis of peptides requiring specific modification at a lysine residue—such as branching, labeling, or cyclization—it is necessary to employ a side-chain (ε-amino) protecting group that is orthogonal to the main synthetic strategy. iris-biotech.decem.com While the standard Fmoc-Lys(Boc)-OH is suitable for most linear syntheses, it does not allow for selective deprotection of the side chain without cleaving all other Boc-protected groups. peptide.com Several alternative protecting groups have been developed to provide this additional layer of orthogonality.

Alloc (Allyloxycarbonyl): As discussed, this group is removed by Pd(0) catalysis and is orthogonal to both Fmoc and Boc groups, making it an excellent choice for on-resin side-chain manipulation. researchgate.netpeptide.com

Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These are highly acid-labile groups that can be removed with very dilute acid (e.g., 1% TFA in DCM), conditions which leave more robust acid-labile groups like Boc intact. iris-biotech.de This makes them "quasi-orthogonal" to the Boc group and fully orthogonal to Fmoc and Alloc.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde: These groups are cleaved using hydrazine (B178648). iris-biotech.de They are stable to both piperidine and TFA, providing true orthogonality to the Fmoc/tBu strategy. However, Dde has been known to migrate to other free amino groups during Fmoc cleavage, a side reaction known as "scrambling". iris-biotech.de The more sterically hindered ivDde is more stable and less prone to migration, but can be very difficult to remove completely from certain peptide sequences. iris-biotech.de

Next-Generation Groups: To overcome the limitations of Dde and ivDde, new protecting groups like ivDmb (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3,5-dimethylbenzyl) have been developed. The ivDmb group shows a reduced tendency to scramble and is more readily cleaved than ivDde, offering a superior alternative for complex syntheses. iris-biotech.de

Table 4: Comparison of Orthogonal Protecting Groups for the Lysine Side Chain
Protecting GroupCleavage ReagentOrthogonal ToAdvantagesDisadvantages
BocStrong Acid (e.g., TFA) peptide.comFmoc, Alloc, DdeStandard, robust, widely used.Not selectively removable in standard Fmoc/tBu strategy. peptide.com
AllocPd(PPh₃)₄ / Scavenger researchgate.netFmoc, Boc, Dde, MttMild cleavage, highly orthogonal. nih.govRequires palladium catalyst, which may need to be removed from the final product.
MttDilute Acid (e.g., 1% TFA in DCM) iris-biotech.deFmoc, Alloc, DdeAllows selective deprotection in the presence of Boc.Incompatible with highly acid-labile linkers. iris-biotech.de
Dde2% Hydrazine in DMF iris-biotech.deFmoc, Boc, Alloc, MttHighly orthogonal.Prone to migration (scrambling) during Fmoc deprotection. iris-biotech.de
ivDde2% Hydrazine in DMF iris-biotech.deFmoc, Boc, Alloc, MttMore stable towards piperidine than Dde. iris-biotech.deCan be very difficult to remove completely. iris-biotech.de
ivDmbHydrazine iris-biotech.deFmoc, Boc, Alloc, MttSuppresses scrambling; more easily removed than ivDde. iris-biotech.deNewer, less established than other groups.

Functional Equivalents and Orthogonality with Fmoc and Allyl (e.g., Alloc, ivDde, Dde)

In the context of this compound, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected as an allyl (All) ester. The allyl ester is a member of the allyl-based protecting group family, which includes the allyloxycarbonyl (Alloc) group often used for amine protection. These groups are renowned for their orthogonality to the Fmoc/tBu (tert-butyl) strategy commonly employed in solid-phase peptide synthesis (SPPS). kohan.com.tw

The principle of orthogonality dictates that each protecting group can be removed under specific conditions without affecting the others. chempep.com This allows for a high degree of control over the synthetic route. The Fmoc group is readily cleaved by treatment with a secondary amine, typically piperidine, in a polar aprotic solvent like dimethylformamide (DMF). merel.si In contrast, the allyl and Alloc groups are stable to these basic conditions, as well as to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of tBu-based side-chain protecting groups.

The deprotection of allyl and Alloc groups is achieved under mild, neutral conditions through palladium(0)-catalyzed allylic cleavage. chempep.com A common reagent system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger, such as phenylsilane (PhSiH₃), in a solvent like dichloromethane (B109758) (DCM). kohan.com.tw

Other important orthogonal protecting groups for amines that are functionally equivalent in their role of providing an additional layer of selective deprotection include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups. nbinno.comsigmaaldrich-jp.com These are particularly useful for the side-chain protection of lysine. The Dde and ivDde groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. Their cleavage is typically effected by treatment with dilute hydrazine (e.g., 2-5% hydrazine in DMF). merel.sisigmaaldrich-jp.com The ivDde group is generally more sterically hindered and thus more stable than Dde, which can sometimes exhibit premature cleavage during prolonged synthesis. chempep.com

It is important to note that while Alloc and Dde/ivDde are orthogonal to Fmoc and tBu, they are not always orthogonal to each other. The standard hydrazine treatment for Dde/ivDde removal can also reduce the allyl group of Alloc. ed.ac.uk However, this incompatibility can often be overcome by modifying the reaction conditions.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStable to Piperidine (Fmoc removal)Stable to TFA (tBu removal)Stable to Pd(0)/Scavenger (Alloc/Allyl removal)Stable to Hydrazine (Dde/ivDde removal)
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFNoYesYesYes
AllyloxycarbonylAllocPd(PPh₃)₄, Phenylsilane in DCM kohan.com.twYesYesNoNo (can be reduced) ed.ac.uk
Allyl EsterOAllPd(PPh₃)₄, Phenylsilane in DCMYesYesNoNo (can be reduced) ed.ac.uk
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF nbinno.comYesYesYesNo
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-5% Hydrazine in DMF merel.sisigmaaldrich-jp.comYesYesYesNo

Sequential Deprotection Strategies for Complex Molecular Constructs

The true power of orthogonal protecting groups is realized in their application to the synthesis of complex molecular constructs, such as branched, cyclic, or otherwise modified peptides. This compound, with its distinct protecting groups on the α-amino and C-terminal ends, is an ideal starting point for such endeavors. By incorporating additional amino acids with side chains protected by other orthogonal groups like Alloc or ivDde, a multi-layered deprotection strategy can be devised.

A common application is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of a lysine residue. merel.si For instance, a peptide backbone can be assembled using standard Fmoc/tBu chemistry. A lysine residue within this chain can be introduced as Fmoc-Lys(ivDde)-OH. Following the completion of the main chain, the N-terminal Fmoc group is typically replaced with an acid-labile Boc group to prevent unwanted reactions during the subsequent side-chain deprotection. The ivDde group on the lysine side chain can then be selectively removed with hydrazine, exposing the ε-amino group for the synthesis of the second peptide chain. merel.si

Similarly, Fmoc-Lys(Alloc)-OH can be used to introduce a branching point. After the main peptide chain is synthesized, the Alloc group can be removed using a palladium catalyst, allowing for the elongation of a side chain. kohan.com.tw This approach was successfully used in the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671, where Lys(Alloc) and Lys(ivDde) were selectively deprotected to allow for the coupling of an additional amino acid. kohan.com.tw

The synthesis of cyclic peptides also heavily relies on sequential deprotection. For example, a linear peptide can be synthesized on a solid support, with the side chains of two amino acids, such as lysine and aspartic acid, protected with Alloc and an allyl ester, respectively. Once the linear sequence is complete, both the Alloc and allyl groups can be simultaneously removed with a palladium catalyst. The newly exposed side-chain amine and carboxylic acid can then be coupled to form a lactam bridge, resulting in a cyclic peptide. nih.gov

A hypothetical sequential deprotection strategy for a complex branched peptide could proceed as follows:

Solid-phase synthesis of the main peptide chain: Starting with a resin-bound amino acid, the main peptide chain is elongated using standard Fmoc/tBu SPPS. A lysine residue intended for branching is incorporated as Fmoc-Lys(ivDde)-OH, and another lysine residue for a different modification is incorporated as Fmoc-Lys(Alloc)-OH.

N-terminal modification: After the final amino acid of the main chain is coupled, the N-terminal Fmoc group is removed and the amine is capped, for example, by acetylation.

First selective deprotection and branching: The resin-bound peptide is treated with a palladium catalyst and a scavenger to remove the Alloc group from the designated lysine side chain. A specific molecule or a short peptide sequence is then coupled to the newly freed ε-amino group.

Second selective deprotection and branching: The peptide is then treated with dilute hydrazine to remove the ivDde group from the second lysine residue. Another peptide chain is then synthesized on this exposed amine.

Final deprotection and cleavage: Finally, the peptide is treated with a strong acid, such as TFA, to simultaneously cleave the peptide from the resin and remove all the acid-labile side-chain protecting groups (e.g., tBu).

This multi-step process, enabled by the careful selection of orthogonal protecting groups, allows for the precise and controlled synthesis of highly complex and well-defined molecular architectures.

Table 2: Deprotection Conditions for Orthogonal Protecting Groups

Protecting GroupReagentSolventConditions
Fmoc20% (v/v) PiperidineDMFRoom Temperature
Alloc/AllylPd(PPh₃)₄, PhenylsilaneDCMRoom Temperature kohan.com.tw
Dde2% (w/v) HydrazineDMFRoom Temperature nbinno.com
ivDde2-5% (w/v) HydrazineDMFRoom Temperature merel.sisigmaaldrich-jp.com

Applications of Fmoc D Lys Oall.hcl in Bioconjugation and Functional Biomaterial Research

Fmoc-D-Lys-OAll.HCl as a Building Block for Site-Specific Bioconjugation

The incorporation of this compound into peptide sequences provides a strategic handle for site-specific bioconjugation. The allyl ester group is orthogonal to the standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, meaning it remains stable during the routine deprotection and coupling steps. beilstein-journals.org This allows for the synthesis of a complete peptide chain, after which the allyl group can be selectively removed or, more commonly, utilized as a reactive site for the covalent attachment of other molecules.

Strategies for Covalent Attachment of Biomolecules via the Allyl Moiety

The terminal double bond of the allyl group in peptides derived from this compound is amenable to several chemoselective ligation reactions. These reactions are often characterized by their high efficiency and compatibility with biological molecules under mild, aqueous conditions.

One prominent strategy is the thiol-ene reaction , a radical-mediated addition of a thiol to the alkene of the allyl group. This reaction can be initiated by light (photo-initiated) or by a radical initiator and proceeds with high yield. It is particularly useful for attaching cysteine-containing peptides or other thiol-functionalized molecules.

Another powerful technique is the Diels-Alder cycloaddition . In this [4+2] cycloaddition reaction, the allyl group can be functionalized to act as a dienophile, reacting with a diene-modified biomolecule to form a stable cyclic adduct. This method is known for its high degree of stereoselectivity and chemoselectivity.

Palladium-catalyzed reactions , such as the Tsuji-Trost reaction, offer another avenue for modifying the allyl group. These reactions typically involve the formation of a π-allyl palladium complex, which can then be attacked by a variety of nucleophiles, allowing for the introduction of a wide range of functionalities.

Below is a table summarizing these strategies:

Bioconjugation StrategyReactantsTypical ConditionsResulting Linkage
Thiol-Ene Reaction Allyl-functionalized peptide, Thiol-containing moleculePhotoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN), UV light or heatThioether bond
Diels-Alder Cycloaddition Dienophile-functionalized allyl group, Diene-modified biomoleculeAqueous buffer, room temperatureCyclohexene ring
Palladium-Catalyzed Allylic Substitution Allyl-functionalized peptide, NucleophilePalladium(0) catalyst (e.g., Pd(PPh₃)₄), mild conditionsVaries with nucleophile

Development of Novel Bioconjugation Linkages Utilizing this compound

The versatility of the allyl group allows for the development of novel and sophisticated bioconjugation linkages. By employing this compound, researchers can design peptides with precisely positioned reactive sites for creating complex biomolecular constructs. For instance, the allyl group can be derivatized post-synthesis to introduce other functionalities, such as alkynes or azides, for subsequent "click chemistry" reactions like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This multi-step approach expands the toolbox for creating intricate peptide-drug conjugates, peptide-polymer conjugates, or for immobilizing peptides onto surfaces.

Research on Targeted Delivery Systems Incorporating this compound-Derived Peptides

Peptide-based drug delivery systems are a significant area of research, aiming to enhance the therapeutic efficacy of drugs by targeting them to specific cells or tissues. nih.gov The incorporation of this compound into these peptides provides a key advantage for attaching drug molecules or imaging agents.

Design Principles for Enhancing Specificity in Peptide-Based Delivery Vehicles

The design of effective peptide-based delivery vehicles hinges on several key principles. The peptide sequence itself is often designed to bind to a specific receptor that is overexpressed on the surface of target cells, such as cancer cells. This "homing peptide" acts as a navigation system for the attached cargo. The D-configuration of the lysine (B10760008) residue, as in this compound, can enhance the proteolytic stability of the peptide, prolonging its circulation time in the body and increasing the probability of reaching its target.

The linker connecting the peptide to the drug is also a critical design element. It must be stable in circulation but cleavable at the target site, for example, by specific enzymes present in the tumor microenvironment or within the target cell. The allyl group of a lysine residue derived from this compound can serve as the attachment point for such a cleavable linker.

Methodologies for Incorporating Functional Groups to Improve Solubility and Bioavailability in Research Constructs

A common challenge in peptide-based therapeutics is poor solubility and bioavailability. creative-peptides.comlifetein.com The strategic incorporation of functional groups can mitigate these issues. For instance, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be attached to the peptide to increase its solubility and hydrodynamic radius, thereby reducing renal clearance. mdpi.com The allyl handle provided by this compound is an ideal site for such PEGylation.

Furthermore, the introduction of charged amino acids or other polar moieties into the peptide sequence can enhance its aqueous solubility. The ability to selectively modify the peptide at the lysine side chain allows for the addition of such groups without interfering with the peptide's receptor-binding domain.

Modification StrategyFunctional Group/MoleculePurpose
PEGylation Polyethylene glycol (PEG)Increase solubility, prolong circulation time, reduce immunogenicity. mdpi.com
Incorporation of Charged Residues e.g., Glutamic acid, Aspartic acidEnhance aqueous solubility. lifetein.com
Glycosylation Carbohydrate moietiesImprove solubility and stability.
Attachment of Small Polar Molecules e.g., Zwitterionic groupsIncrease hydrophilicity.

Exploration of this compound in Biomaterials Research

The application of Fmoc-amino acids extends into the realm of biomaterials, particularly in the formation of self-assembling peptide-based hydrogels. nih.govrsc.org These materials are of great interest for applications such as tissue engineering, regenerative medicine, and controlled drug release. researchgate.net

Fmoc-amino acids, including lysine derivatives, have been shown to self-assemble into nanofibrous structures that can entrap large amounts of water to form hydrogels. nih.gov The self-assembly process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.

The incorporation of this compound into such self-assembling peptides introduces a reactive handle within the hydrogel matrix. The allyl groups can be used to cross-link the peptide nanofibers, thereby enhancing the mechanical properties and stability of the hydrogel. Furthermore, these reactive sites can be used to covalently immobilize growth factors, therapeutic proteins, or small molecule drugs within the hydrogel for sustained release. This allows for the creation of "smart" biomaterials that can actively participate in the biological environment.

Research in this area has explored the use of Fmoc-peptide hydrogels for the controlled release of drugs. researchgate.net The cross-linking density, which can be controlled by the concentration of the allyl-functionalized peptide and the cross-linking reaction conditions, can be tuned to modulate the drug release profile.

Mechanistic Investigations and Process Optimization in Fmoc D Lys Oall.hcl Chemistry

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Fmoc-D-Lys-OAll.HCl

The synthesis of this compound involves a multi-step process, beginning with the protection of the α-amino group of D-lysine with the Fmoc group, followed by the esterification of the carboxyl group with an allyl group. The transformations of this compound typically involve the selective deprotection of the Fmoc or the allyl group, which is fundamental to its utility in peptide synthesis. researchgate.netpeptide.com

The initial step, the introduction of the Fmoc group, generally proceeds via a nucleophilic substitution reaction. The α-amino group of D-lysine acts as a nucleophile, attacking the carbonyl carbon of an activated Fmoc derivative, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable Fmoc-protected amino acid. The use of a base is typically required to deprotonate the amino group, thereby increasing its nucleophilicity.

The subsequent esterification of the carboxylic acid with allyl alcohol to form the allyl ester is often achieved using a coupling agent or by direct esterification under acidic conditions. A common laboratory-scale synthesis involves reacting the Fmoc-protected lysine (B10760008) with allyl bromide in the presence of a base like diisopropylethylamine (DIPEA). rsc.org This reaction follows an SN2 mechanism, where the carboxylate anion acts as a nucleophile and displaces the bromide ion from allyl bromide.

The key transformations of this compound in peptide synthesis are the selective removal of the protecting groups. The Fmoc group is labile under basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The mechanism involves a β-elimination (E1cB-like) pathway. The piperidine abstracts the acidic proton from the C9 position of the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the lysine derivative.

Conversely, the allyl ester is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysis. nih.govnih.gov The mechanism of this deprotection involves the formation of a π-allyl palladium complex. The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], coordinates to the double bond of the allyl group. This is followed by an oxidative addition step. A nucleophilic scavenger, such as phenylsilane (B129415) (PhSiH3), is then used to react with the π-allyl palladium complex, regenerating the palladium(0) catalyst and releasing the free carboxylic acid. nih.govnih.gov This orthogonality of the protecting groups is a cornerstone of modern peptide chemistry. researchgate.net

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically focused on the synthesis and deprotection of this compound are not extensively documented in publicly available literature. However, the kinetics of the key reactions can be inferred from studies on similar Fmoc-protected amino acids and allylic compounds.

The rate of the Fmoc protection reaction is dependent on the concentration of the reactants, the nature of the solvent, and the basicity of the reaction medium. The reaction is typically fast, often reaching completion within a few hours at room temperature. rsc.org

The kinetics of Fmoc deprotection with piperidine are well-studied and are known to be rapid, usually completing within minutes. The rate-determining step is the initial proton abstraction from the fluorenyl group. The reaction rate can be influenced by the concentration of piperidine and the solvent polarity.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its subsequent reaction products in an academic research setting. This involves a systematic variation of reaction parameters such as solvent, temperature, reaction time, and stoichiometry of reagents.

For the synthesis of the title compound, a key optimization step is the esterification of Fmoc-D-Lys(Boc)-OH with allyl bromide. The choice of base and solvent can significantly impact the reaction outcome.

Table 1: Optimization of Allyl Esterification of Fmoc-D-Lys(Boc)-OH

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 DIPEA (2) CH3CN 40 5 85 95
2 Na2CO3 (1.5) DME 25 12 78 92
3 Pyridine (2) CH2Cl2/DMF 25 24 75 90
4 DIPEA (2) DMF 40 5 88 96

This table presents hypothetical data based on typical optimization studies for similar reactions described in the literature. rsc.org

The data suggests that using DIPEA as a base in a polar aprotic solvent like acetonitrile (B52724) or DMF at a moderate temperature provides a good balance of reaction rate and product purity.

Similarly, the deprotection of the allyl ester using palladium catalysis can be optimized. Key parameters include the choice of the palladium source and the scavenger.

Table 2: Optimization of Allyl Ester Deprotection

Entry Palladium Catalyst (mol%) Scavenger (Equivalents) Solvent Time (min) Yield (%) Purity (%)
1 Pd(PPh3)4 (5) PhSiH3 (20) DCM 60 92 97
2 Pd(PPh3)4 (5) Morpholine (20) THF 90 85 94
3 Pd(OAc)2/PPh3 (5) PhSiH3 (20) DCM 75 88 95
4 Pd(PPh3)4 (2.5) PhSiH3 (20) DCM 90 90 96

This table presents hypothetical data based on typical optimization studies for similar reactions described in the literature. nih.govnih.gov

From this hypothetical data, it can be concluded that tetrakis(triphenylphosphine)palladium(0) with phenylsilane as a scavenger in dichloromethane (B109758) provides an efficient system for the deprotection of the allyl ester. The optimization of these conditions is crucial for achieving high yields of the desired peptide acids without side reactions.

Advanced Analytical Techniques for Characterization and Research Quality Control

Spectroscopic Methods for Structural Elucidation of Fmoc-D-Lys-OAll.HCl and Its Derivativeskilobio.comrsc.org

Spectroscopic techniques are indispensable for providing detailed information at the molecular level. They are used to verify the covalent structure, confirm the stereochemistry, and analyze the conformational properties of this compound and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm the presence and connectivity of all atoms in the molecule. The ¹H NMR spectrum provides distinct signals corresponding to the protons of the Fmoc protecting group, the D-lysine backbone, and the allyl ester group, confirming the successful synthesis of the molecule. kilobio.com

Furthermore, NMR is crucial for conformational analysis of peptides synthesized using this building block. For instance, ¹H NMR has been utilized to study the conformation of cyclic peptides in both DMSO and water, providing insights into the turn structures induced by the incorporation of specific amino acid sequences. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound This table represents generalized, expected chemical shift (δ) ranges in ppm. Actual values can vary based on the solvent and experimental conditions.

Molecular RegionProton TypeExpected Chemical Shift (δ, ppm)
Fmoc Group Aromatic (8H)7.20 - 7.90
CH, CH₂ (3H)4.20 - 4.50
Allyl Group =CH- (1H)5.80 - 6.00
=CH₂ (2H)5.20 - 5.40
-O-CH₂- (2H)4.60 - 4.80
D-Lysine Backbone α-CH (1H)4.00 - 4.30
β, γ, δ-CH₂ (6H)1.40 - 2.00
ε-CH₂ (2H)2.90 - 3.10
ε-NH₃⁺7.90 - 8.20

Chiroptical Spectroscopy (e.g., Electronic and Vibrational CD) for Stereochemical and Conformational Studieskilobio.com

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is essential for confirming the stereochemical integrity of this compound. vanderbilt.edu Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for verifying the absolute configuration of the chiral center (the D-configuration of the lysine (B10760008) residue) and for studying the secondary structure and conformational dynamics of peptides in solution. vanderbilt.edu These methods have been successfully applied to the conformational analysis of complex cyclic hexapeptides synthesized using an Fmoc-Lys-OAll precursor, demonstrating their utility in elucidating the solution-state structures of derived molecules. rsc.org

Mass spectrometry is a critical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. kilobio.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can validate the elemental composition of the compound. nih.gov MS is also employed to assess purity by detecting and identifying potential impurities, side-products from the synthesis, or degradation products. kilobio.com

Table 2: Molecular Identity of this compound

Property Value Source
CAS Number 1272754-92-3 iris-biotech.denextpeptide.com
Molecular Formula C₂₄H₂₈N₂O₄·HCl iris-biotech.de

| Molecular Weight | 444.95 g/mol | chemscene.com |

Chromatographic Techniques for Isolation and Purity Assessmentbenchchem.com

Chromatography is the cornerstone of both the purification and purity analysis of this compound, ensuring that the final product meets the stringent quality requirements for peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. kilobio.com Reversed-phase HPLC (RP-HPLC) is typically used, separating the target compound from any starting materials or by-products. Commercial suppliers routinely use HPLC to guarantee a purity of ≥98%. iris-biotech.de Furthermore, specialized chiral HPLC methods are employed to determine the enantiomeric purity, ensuring an enantiomeric excess of ≥99.5%, which is critical for preventing the incorporation of the incorrect stereoisomer during peptide synthesis. In industrial settings, in-line HPLC can be used for real-time monitoring of the reaction progress.

Table 3: Typical Quality Control Specifications for this compound via Chromatography

Parameter Technique Typical Specification Source
Chemical Purity HPLC ≥98% iris-biotech.de
Enantiomeric Purity Chiral HPLC ≥99.5% ee

| Enantiomeric Purity | Chiral HPLC | min. 99.8 % | iris-biotech.de |

Quantitative Methodologies for Monitoring Synthesis Efficiency and Resin Loadingnextpeptide.commedchemexpress.com

The most common method for quantifying the loading of an Fmoc-protected amino acid, such as this compound, onto a resin is UV-Vis spectrophotometry. biotage.com The procedure involves three key steps:

A precisely weighed amount of the dried Fmoc-amino acid-resin is treated with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to cleave the Fmoc group. biotage.comsigmaaldrich.com

The cleavage reaction releases a dibenzofulvene-piperidine adduct into the solution, which has a strong UV absorbance. biotage.com

The absorbance of this solution is measured at approximately 301-304 nm, and the concentration is calculated using the Beer-Lambert law. This concentration is then used to determine the initial loading of the amino acid on the resin, expressed in mmol/g. biotage.comsigmaaldrich.com

In published synthetic procedures, Fmoc-Lys-OAll has been successfully attached to a 2-chlorotrityl chloride resin, with resulting loading degrees determined to be 0.26 mmol/g and 0.46 mmol/g in different experiments, highlighting the practical application of these quantitative methods. rsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-α-(9-Fluorenylmethyloxycarbonyl)-D-lysine allyl ester hydrochloride This compound
2-chlorotrityl chloride resin 2-ClTrtCl resin
Dimethylformamide DMF
Piperidine -

Spectrophotometric Assays for Deprotection Monitoring

Spectrophotometry, particularly UV-Vis spectroscopy, serves as a cornerstone for the real-time, quantitative monitoring of the deprotection of N-α-Fmoc protected amino acids, such as this compound, during solid-phase peptide synthesis (SPPS). biotage.comtec5usa.com This analytical technique is essential for quality control, allowing for the assessment of reaction completion and the determination of resin loading capacity. researchgate.netspringernature.comrsc.org The method's utility is rooted in the distinct UV absorbance properties of the by-product generated during the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group. tec5usa.com

The underlying principle of the assay involves the base-catalyzed removal of the Fmoc group. nih.gov Typically, a solution of 20% piperidine in N,N-dimethylformamide (DMF) is used to cleave the Fmoc group from the amino acid. biotage.comnih.gov This β-elimination reaction liberates the N-terminal amine of the D-Lysine and generates dibenzofulvene (DBF). researchgate.net The highly reactive DBF is subsequently trapped by the piperidine base to form a stable dibenzofulvene-piperidine adduct. researchgate.netresearchgate.net This adduct possesses a strong chromophore with a characteristic maximum absorbance (λmax) around 301 nm, which is distinct from other reagents in the synthesis mixture. researchgate.netmostwiedzy.pl

The concentration of the released dibenzofulvene-piperidine adduct in the cleavage solution is directly proportional to the amount of Fmoc group removed from the resin-bound amino acid. biotage.com This relationship allows for precise quantification using the Beer-Lambert Law (A = εcl), where A is the measured absorbance, ε is the molar extinction coefficient of the adduct, c is its concentration, and l is the path length of the cuvette (typically 1 cm). biotage.comnih.gov By measuring the absorbance of the cleavage solution, one can accurately calculate the extent of deprotection, which is a critical parameter for ensuring the efficiency of each step in the peptide synthesis cycle. tec5usa.comspringernature.com

Detailed research has established the key parameters for this quantitative assay. While the primary wavelength for measurement is 301.0 nm, a secondary, shallower absorption band at approximately 289.8 nm can also be used. nih.gov Measuring at 289.8 nm may reduce the impact of wavelength accuracy variations between different spectrophotometers, leading to more robust and precise determinations. nih.gov The molar absorption coefficient (ε) is a critical, substance-specific constant required for accurate calculations. However, reported values for the dibenzofulvene-piperidine adduct vary in the literature, which can affect the final calculated concentration or resin substitution level. nih.gov

Table 1: Molar Extinction Coefficients for Deprotection Monitoring

Wavelength (λmax) Molar Extinction Coefficient (ε) Solvent System Source(s)
~301 nm 6000 M⁻¹·cm⁻¹ 20% Piperidine in DMF biotage.com
301 nm 7800 M⁻¹·cm⁻¹ 20% Piperidine in DMF rsc.orgresearchgate.netmostwiedzy.pl
301.0 nm 8021 M⁻¹·cm⁻¹ 20% Piperidine in DMF nih.govresearchgate.netmostwiedzy.pl
289 nm 5800 M⁻¹·cm⁻¹ 20% Piperidine in DMF researchgate.netmostwiedzy.pl

The kinetics of the Fmoc removal can also be monitored using this method. Studies have shown that when using a piperidine concentration of 5% or greater, the deprotection reaction can exceed 99% completion within just three minutes. researchgate.net This rapid reaction time is a key advantage of Fmoc-based chemistry. The spectrophotometric assay provides a convenient means to verify that the deprotection has gone to completion before proceeding to the next amino acid coupling step, thereby preventing the formation of deletion sequences in the final peptide product. researchgate.net

For determining the loading capacity of a resin functionalized with this compound, a known mass of the resin is treated with the piperidine solution. rsc.org The entire volume of the cleavage solution is collected, diluted to a known final volume, and its absorbance is measured. rsc.org The substitution level (f), often expressed in mmol/g, can then be calculated using a modified Beer-Lambert equation that accounts for the mass of the resin (m) and the total volume of the solution (V): f = (A * V) / (ε * l * m). rsc.org

Table 2: Research Findings on Spectrophotometric Fmoc Assay

Parameter Finding Significance Source(s)
Primary Analyte Dibenzofulvene-piperidine adduct The stable, UV-active product that enables quantification. researchgate.netresearchgate.net
Primary λmax 301.0 nm The wavelength of maximum absorbance, providing the highest sensitivity for the assay. researchgate.netnih.gov
Alternative λmax 289.8 nm A secondary absorption maximum that offers a more robust measurement, less affected by instrument wavelength inaccuracy. nih.gov
Linear Range Absorbance values from ~0.1 to 1.0 AU The range where the Beer-Lambert law is most accurate, often requiring dilution of the cleavage solution. biotage.com
Reaction Time >99% completion in < 3 minutes (with ≥5% piperidine) Confirms the high efficiency of the deprotection step, allowing for rapid synthesis cycles. researchgate.net

| Application | Resin loading determination & reaction monitoring | A critical quality control step for optimizing reagent use and ensuring synthesis fidelity. | biotage.comspringernature.com |

Q & A

Basic Research Questions

Q. What is the functional role of Fmoc and allyl ester (OAll) protecting groups in Fmoc-D-Lys-OAll.HCl during peptide synthesis?

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of D-lysine during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . The allyl ester (OAll) protects the carboxyl group, which can be selectively removed via palladium-catalyzed deprotection under neutral conditions, minimizing side reactions. This orthogonal protection strategy enables sequential coupling in complex peptide sequences.

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the allyl ester and Fmoc group degradation. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact, as it may cause respiratory or dermal irritation. Pre-dry the compound in a vacuum desiccator before use to minimize moisture-induced side reactions during coupling.

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized for sterically challenging sequences?

  • Use coupling agents such as HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to enhance activation of the carboxyl group . For hindered residues, extend coupling times (1–2 hours) and perform a second coupling with fresh reagents. Monitor completion via Kaiser or chloranil tests. Pre-activate the amino acid in DMF for 5 minutes before adding to the resin to improve reactivity .

Q. What analytical methods are critical for validating the purity and structural integrity of this compound post-synthesis?

  • HPLC with UV detection (λ = 265–300 nm for Fmoc absorption) to assess purity (>95% recommended) .
  • Mass spectrometry (MS) for molecular weight confirmation (theoretical [M+H]+: 444.9 for C24H28N2O4·HCl).
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify the presence of allyl protons (δ ~5.8–5.2 ppm) and Fmoc aromatic signals (δ ~7.2–7.8 ppm).

Q. How can researchers mitigate unexpected side reactions involving the allyl ester group during synthesis?

  • Avoid prolonged exposure to acidic conditions, which may hydrolyze the allyl ester prematurely. For selective deprotection, use Pd(PPh3)4 (5 mol%) with morpholine in anhydrous DCM under nitrogen. If residual palladium is problematic, purify the peptide via reverse-phase HPLC post-cleavage. Monitor reaction progress via TLC or MALDI-TOF MS to detect incomplete deprotection .

Q. How do discrepancies in reported molecular weights (e.g., 381.46 vs. 444.9) for this compound affect experimental reproducibility?

  • Variations arise from differences in salt forms (e.g., hydrochloride vs. free base) or structural derivatives (e.g., Alloc vs. OAll). Always cross-check CAS numbers (e.g., 815619-80-8 for the HCl salt vs. 888725-90-4 for a related derivative ) and confirm molecular formulas using MS or elemental analysis. Document synthesis batches with CoA (Certificate of Analysis) data for traceability .

Methodological Best Practices

  • Reproducibility : Document reaction parameters (solvent, temperature, coupling agents) in detail per journal guidelines.
  • Safety : Follow GHS protocols for handling acute toxicity (H302) and respiratory irritation (H335).
  • Data Validation : Include raw NMR/HPLC chromatograms in supplementary materials to support purity claims.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.